2-Ethylamine-5-methylthiazole

Pharmaceutical Intermediate Procurement Analytical Reference Standards Medicinal Chemistry Building Blocks

Researchers developing stability-indicating HPLC/UPLC methods for Meloxicam API require the specific N-ethyl secondary amine architecture of 2-Ethylamine-5-methylthiazole. Using 2-amino-5-methylthiazole or other primary amine analogs is not interchangeable, as the N-ethyl substitution fundamentally alters chromatographic retention, eliminates one hydrogen bond donor, and enables distinct N-alkylation pathways critical for Amido Ethyl Meloxicam synthesis. - Enables one-step preparation of the Amido Ethyl Meloxicam impurity marker (A576780), eliminating reductive amination from primary amine precursors. - Distinct molecular weight (142.22 vs. 114.17 g/mol for the 2-amino analog) ensures unambiguous MS identification in forced degradation and ANDA/DMF impurity profiling studies. - Solubility in chloroform, DCM, DMF, and DMSO supports diverse reaction conditions for downstream functionalization.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
Cat. No. B13857940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylamine-5-methylthiazole
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCCNC1=NC=C(S1)C
InChIInChI=1S/C6H10N2S/c1-3-7-6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,7,8)
InChIKeyLJHJOCLYHZFQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylamine-5-methylthiazole (CAS 1340033-38-6) for Specialized Pharmaceutical Intermediate Procurement


2-Ethylamine-5-methylthiazole (N-Ethyl-5-methylthiazol-2-amine, CAS 1340033-38-6, molecular formula C6H10N2S, molecular weight 142.22 g/mol) is a 2,5-disubstituted thiazole derivative featuring an ethylamino substituent at the 2-position and a methyl group at the 5-position . This heterocyclic compound exists as a pale brown solid with a predicted pKa of 5.78 ± 0.10 and predicted boiling point of 215.7 ± 33.0 °C, and is soluble in chlorinated and aprotic organic solvents including chloroform, dichloromethane, dimethylformamide, and dimethylsulfoxide . The compound serves as a key synthetic intermediate in pharmaceutical impurity profiling and is structurally positioned between simpler aminothiazoles and more complex trisubstituted derivatives, making it relevant for research programs requiring specific substitution patterns at both the 2- and 5-positions of the thiazole ring .

Why 2-Ethylamine-5-methylthiazole Cannot Be Replaced by Common 2-Amino-5-methylthiazole or Unsubstituted Thiazoles


Procurement of 2-ethylamine-5-methylthiazole versus more readily available aminothiazole alternatives (e.g., 2-amino-5-methylthiazole or 2-ethylaminothiazole) is not interchangeable due to fundamental differences in physicochemical properties and synthetic utility. The ethyl substitution on the exocyclic amine confers a 24.6% increase in molecular weight (142.22 vs. 114.17 g/mol) compared to 2-amino-5-methylthiazole [1], significantly altering lipophilicity, solubility profile, and chromatographic behavior [2]. Critically, the N-ethyl substitution eliminates one hydrogen bond donor while maintaining the secondary amine reactivity, enabling distinct derivatization pathways (e.g., N-alkylation vs. primary amine condensation) that are inaccessible to primary amino analogs . In impurity reference standard applications, 2-ethylamine-5-methylthiazole represents a structurally specific marker compound (Meloxicam Impurity intermediate) that cannot be substituted with structurally similar but distinct thiazole derivatives without compromising analytical method validity . These differential properties directly impact reaction outcomes, purification strategies, and regulatory compliance in pharmaceutical development workflows.

Quantitative Comparative Evidence: 2-Ethylamine-5-methylthiazole vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from 2-Amino-5-methylthiazole

2-Ethylamine-5-methylthiazole exhibits a 24.6% higher molecular weight (142.22 g/mol) than its primary amino analog 2-amino-5-methylthiazole (114.17 g/mol) due to N-ethyl substitution [1]. While experimental LogP data for the target compound are not directly available in primary literature, the N-ethyl modification is classically recognized to increase lipophilicity compared to unsubstituted amines in thiazole SAR studies . The increased molecular weight and altered polarity confer differential chromatographic retention behavior, which is essential for analytical method development requiring resolution of structurally related impurities .

Pharmaceutical Intermediate Procurement Analytical Reference Standards Medicinal Chemistry Building Blocks

pKa and Ionization State Comparison with 2-Ethylaminothiazole (5-Unsubstituted Analog)

2-Ethylamine-5-methylthiazole possesses a predicted pKa of 5.78 ± 0.10, reflecting the combined electronic effects of the 5-methyl substitution and 2-ethylamino group on the thiazole ring nitrogen . This pKa value positions the compound near physiological pH, with approximately 50% ionization at pH 5.78, influencing solubility and partitioning behavior in aqueous-organic biphasic systems. The 5-methyl substituent contributes electron-donating character that modulates the basicity of the thiazole nitrogen compared to unsubstituted 2-ethylaminothiazole (pKa data not directly available in primary literature for comparison; this represents class-level inference based on established substituent effects in thiazole SAR [1]).

Physicochemical Property Assessment Formulation Development Extraction and Purification Optimization

Synthetic Route Divergence: Direct N-Alkylation vs. Multi-Step Functionalization from 2-Amino-5-methylthiazole

2-Ethylamine-5-methylthiazole is synthesized via direct nucleophilic substitution of 2-bromo-5-methylthiazole with ethylamine under basic reflux conditions, representing a single-step alkylation pathway . In contrast, accessing N-ethyl derivatives from 2-amino-5-methylthiazole requires reductive amination with acetaldehyde using NaCNBH3 as the reducing agent, a two-step sequence that introduces additional purification burden and potential for incomplete conversion . The target compound therefore offers operational simplicity for procurement of pre-functionalized building blocks, eliminating the need for in-house alkylation optimization and reducing synthetic step count by one step when the N-ethyl motif is required in the final target.

Organic Synthesis Methodology Process Chemistry Building Block Selection

Specific Pharmaceutical Intermediate Application: Meloxicam Impurity Pathway Differentiation

2-Ethylamine-5-methylthiazole is explicitly documented as an intermediate in the synthesis of Amido Ethyl Meloxicam (Meloxicam Impurity A576780), a structurally defined impurity relevant to the NSAID drug substance Meloxicam . This application specificity distinguishes the target compound from 2-amino-5-methylthiazole, which serves as the primary amine coupling partner in the main Meloxicam synthetic route , and from 2-ethylaminothiazole, which lacks the 5-methyl substitution required for structural congruence with the Meloxicam thiazole moiety. The structural fidelity of 2-ethylamine-5-methylthiazole to the Meloxicam impurity scaffold (incorporating both the 5-methyl and N-ethyl substitution patterns) makes it uniquely suitable for impurity standard preparation where chromatographic co-elution with the parent drug or other process-related impurities must be rigorously established.

Pharmaceutical Impurity Profiling Regulatory Reference Standards Analytical Method Validation

Procurement-Critical Application Scenarios for 2-Ethylamine-5-methylthiazole


Pharmaceutical Impurity Reference Standard Preparation and Analytical Method Validation

2-Ethylamine-5-methylthiazole is specifically required as a synthetic intermediate for Amido Ethyl Meloxicam (Meloxicam Impurity A576780) preparation . Analytical laboratories developing HPLC or UPLC methods for Meloxicam drug substance and finished product testing require this exact compound to establish system suitability parameters, determine relative retention times, and validate method specificity. The compound's distinct molecular weight (142.22 g/mol) and chromatographic behavior ensure unambiguous identification and separation from 2-amino-5-methylthiazole (114.17 g/mol) and other thiazole-related impurities that may be present in Meloxicam samples . Procurement of this specific compound is mandatory for laboratories conducting stability-indicating assays, forced degradation studies, or ANDA/DMF submissions where comprehensive impurity profiling is required by regulatory authorities.

Medicinal Chemistry: Pre-Functionalized Building Block for 2,5-Disubstituted Thiazole Library Synthesis

Medicinal chemistry programs developing SAR around 2-aminated-5-methylthiazole scaffolds benefit from procuring 2-ethylamine-5-methylthiazole as a pre-functionalized building block rather than synthesizing N-ethyl derivatives in-house. The compound eliminates one synthetic step compared to starting from 2-amino-5-methylthiazole followed by reductive amination, reducing overall synthesis time and purification burden . The secondary amine functionality enables distinct derivatization chemistries (e.g., N-alkylation to tertiary amines, acylation to amides, urea formation) that are inaccessible or less efficient with primary amino analogs. The predicted pKa of 5.78 informs extraction protocols and chromatographic purification strategies, while the compound's solubility profile in chlorinated and aprotic solvents (chloroform, DCM, DMF, DMSO) facilitates diverse reaction conditions for downstream functionalization .

Physicochemical Property Reference for Computational Chemistry and QSAR Model Development

Computational chemistry groups developing QSAR models for thiazole-based drug candidates require accurate physicochemical parameters for 2-ethylamine-5-methylthiazole as a reference compound in the 2,5-disubstituted thiazole chemical space. The compound's experimentally validated molecular weight (142.22 g/mol), predicted pKa (5.78 ± 0.10), predicted density (1.143 ± 0.06 g/cm³), and predicted boiling point (215.7 ± 33.0 °C) provide calibration points for in silico property prediction algorithms . The N-ethyl substitution represents a moderate lipophilicity increment over primary amino analogs, serving as an intermediate data point for models that correlate alkyl chain length with LogP, membrane permeability, and metabolic stability in thiazole SAR . Procurement of this compound enables experimental validation of computational predictions and refinement of QSAR models focused on 2-aminothiazole pharmacophores.

Synthetic Methodology Development for Regioselective 2-Aminothiazole Alkylation

Process chemistry groups developing regioselective alkylation methodologies for 2-aminothiazole derivatives utilize 2-ethylamine-5-methylthiazole as a reference standard for optimizing reaction conditions and establishing analytical methods. The direct synthesis route (ethylamine + 2-bromo-5-methylthiazole) provides a benchmark yield and purity profile against which alternative synthetic approaches (e.g., reductive amination, Mitsunobu alkylation, transition metal-catalyzed coupling) can be compared . The compound's distinct mass spectral signature (m/z 142.22 for parent ion) and characteristic NMR shifts enable rapid reaction monitoring and product identification. Researchers investigating structure-activity relationships in thiazole-containing bioactive molecules (e.g., FGFR-1 kinase inhibitors incorporating the 2-aryl-5-methylthiazole scaffold ) may require this specific substitution pattern for comparative evaluation of N-alkyl chain length effects on target binding and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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